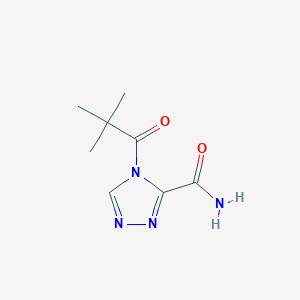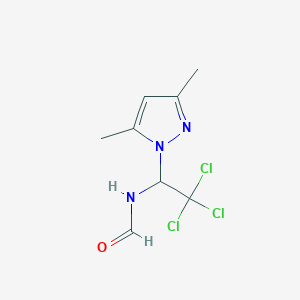
N-(2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)formamide is a chemical compound with the following structural formula:
Linear Formula: C16H18Cl3N5O2S
It belongs to the class of formamides and contains trichloromethyl, pyrazole, and dimethyl groups
Métodos De Preparación
Synthetic Routes: The synthetic preparation of N-(2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)formamide involves several steps. One common route includes the reaction of 3,5-dimethyl-1H-pyrazole with trichloroacetyl chloride, followed by treatment with formamide. The reaction proceeds under specific conditions to yield the desired product.
Industrial Production: While industrial-scale production methods are not widely documented, researchers and early discovery chemists have access to this compound as part of a collection of rare and unique chemicals .
Análisis De Reacciones Químicas
N-(2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)formamide can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The trichloromethyl group can be substituted with other moieties.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major products formed from these reactions depend on the specific reaction conditions and substituents.
Aplicaciones Científicas De Investigación
Chemistry::
- Used as a building block in organic synthesis.
- Investigated for its reactivity in various reactions.
- Limited research, but potential applications in drug discovery.
- May interact with biological targets due to its unique structure.
- N-(2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)formamide could find applications in specialty chemicals or materials.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains an area of study. Researchers explore its interactions with cellular components, receptors, and pathways.
Comparación Con Compuestos Similares
N-(2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)formamide is unique due to its specific combination of functional groups. Similar compounds include:
Propiedades
Número CAS |
93554-38-2 |
|---|---|
Fórmula molecular |
C8H10Cl3N3O |
Peso molecular |
270.5 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-(3,5-dimethylpyrazol-1-yl)ethyl]formamide |
InChI |
InChI=1S/C8H10Cl3N3O/c1-5-3-6(2)14(13-5)7(12-4-15)8(9,10)11/h3-4,7H,1-2H3,(H,12,15) |
Clave InChI |
VRUGHVZRYPPXEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C(C(Cl)(Cl)Cl)NC=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


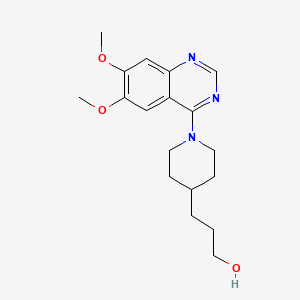
methanone](/img/structure/B12908153.png)

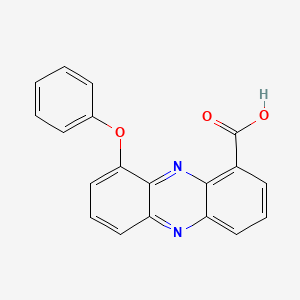
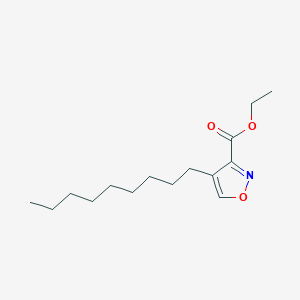

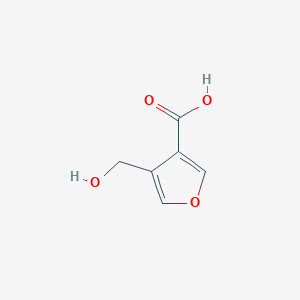
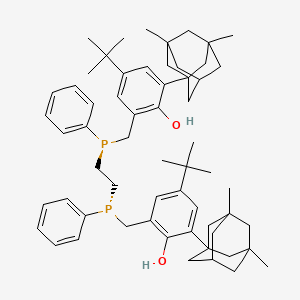
![[1,3]Dithiolo[4,5-b]pyrazin-2-one](/img/structure/B12908190.png)
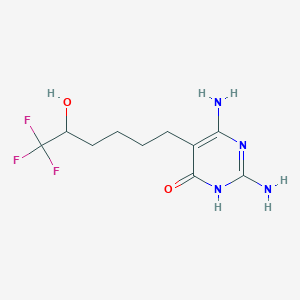
![7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid](/img/structure/B12908204.png)
![5-Methyl-4-[(E)-(2-methylphenyl)diazenyl]-N-phenyl-1,2-oxazol-3-amine](/img/structure/B12908212.png)
![4-(2,2-Dibromoethenyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12908224.png)
